molecular formula C15H25N5O2 B1401059 tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CAS No. 1361112-46-0

tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Cat. No. B1401059
CAS RN: 1361112-46-0
M. Wt: 307.39 g/mol
InChI Key: MTJWTEGHDTUIGK-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is a chemical compound . It is also known by its CAS Number: 1803561-25-2 .


Molecular Structure Analysis

The molecular formula of this compound is C15H25N5O2 . It has a molecular weight of 343.85 g/mol . The InChI code of the compound is 1S/C15H25N5O2.ClH/c1-15(2,3)22-14(21)19-8-9-20-12(10-19)17-18-13(20)11-4-6-16-7-5-11;/h11,16H,4-10H2,1-3H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 343.85 g/mol . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 343.1775028 g/mol . The topological polar surface area of the compound is 72.3 Ų .

Scientific Research Applications

Synthesis and Characterization

Synthesis Approaches The chemical compound tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate and its derivatives have been subjects of extensive synthesis efforts due to their potential applications in various fields. Patil et al. (2021) synthesized two series of new piperazine and triazolo-pyrazine derivatives, including the similar this compound, characterizing them with NMR, IR, and mass spectrometry techniques, and further analyzed a crystal using X-ray crystallography (Patil et al., 2021). Another study by Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally related to this compound, in three steps and confirmed its structure through MS and 1 HNMR spectrum (Kong et al., 2016).

Structural and Molecular Studies Richter et al. (2009) conducted a study on a similar compound, tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, providing insights into the molecular structure and orientation of the pyrazole and piperidine rings (Richter et al., 2009). Similarly, the study by Sanjeevarayappa et al. (2015) on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate included X-ray diffraction analysis to confirm the molecular structure and also explored its antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

Biomedical Applications

Antimicrobial Activity The antimicrobial properties of related compounds have been a significant focus. The work by Patil et al. (2021) assessed the antimicrobial activity of synthesized piperazine and triazolo-pyrazine derivatives against bacterial and fungal strains, finding promising results for developing potent antimicrobials (Patil et al., 2021). The synthesis and fungicidal activity of another set of compounds were evaluated by Mao et al. (2013), noting moderate to excellent activity against certain fungal strains (Mao et al., 2013).

Cardiovascular and Antihypertensive Potential Sato et al. (1980) explored the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including structures similar to this compound, and assessed their coronary vasodilating and antihypertensive activities, finding compounds with promising potential as cardiovascular agents (Sato et al., 1980).

Neuroprotective and Antioxidant Effects The antioxidant and neuroprotective effects of triazolopyrazine derivatives were examined by Falsini et al. (2019), who designed compounds to obtain dual antioxidant-human A2A adenosine receptor antagonists. These compounds showed promise in reducing oxaliplatin-induced toxicity in microglia cells and potential efficacy in treating oxidative stress-related diseases (Falsini et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 3-piperidin-4-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-15(2,3)22-14(21)19-8-9-20-12(10-19)17-18-13(20)11-4-6-16-7-5-11/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJWTEGHDTUIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C3CCNCC3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 3
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 4
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 5
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 6
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

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